![molecular formula C9H6Cl2O B1613739 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol CAS No. 220707-94-8](/img/structure/B1613739.png)
3-(3,4-Dichlorophenyl)prop-2-yn-1-ol
Overview
Description
“3-(3,4-Dichlorophenyl)prop-2-yn-1-ol” is a molecule with a unique structure that has caught the attention of many researchers due to its potential applications. It has a molecular formula of C9H6Cl2O and a molecular weight of 201.05 g/mol .
Molecular Structure Analysis
The molecular structure of “3-(3,4-Dichlorophenyl)prop-2-yn-1-ol” consists of a prop-2-yn-1-ol group attached to a 3,4-dichlorophenyl group . The InChI code for the compound is 1S/C9H6Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2 .
Scientific Research Applications
Synthesis and Characterization
- 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol and its derivatives are synthesized for the study of their structural properties. For instance, Salian et al. (2018) synthesized chalcone derivatives, characterizing them using FT-IR, elemental analysis, and X-ray diffraction (Salian et al., 2018). Additionally, Sadgir et al. (2020) conducted similar research, further employing DFT and antimicrobial study of synthesized compounds (Sadgir et al., 2020).
Molecular Properties and Interactions
- Research into the molecular properties of these compounds, such as vibrational frequencies and molecular geometry, is prevalent. Mary et al. (2015) conducted a detailed analysis using HF and DFT methods, including first hyperpolarizability and infrared intensities (Mary et al., 2015).
Development of Catalysts
- In the field of catalysis, 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol has been utilized in the development of ruthenium-based catalysts for olefin metathesis. Jimenez et al. (2012) discussed how derivatives of this compound, when combined with ruthenium, lead to active catalysts (Jimenez et al., 2012).
Antimicrobial Activity
- Some studies focus on the antimicrobial properties of these compounds. Ruan et al. (2011) synthesized a series of derivatives and evaluated their antifungal activities, showing promising results against various pathogens (Ruan et al., 2011).
Analytical and Spectroscopic Studies
- Analytical techniques are used to determine the solubility and other physical properties of these compounds, as demonstrated by Li et al. (2007), who measured the solubility in various organic solvents (Li et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is primarily used for research and development purposes , and its specific targets within biological systems are still under investigation.
Mode of Action
Some research suggests that similar compounds may interact with the mitochondrial matrix, affecting its electrical potential
Biochemical Pathways
Given the potential interaction with the mitochondrial matrix , it is possible that this compound could influence energy production pathways, such as oxidative phosphorylation.
Result of Action
Given the potential interaction with the mitochondrial matrix , it is possible that this compound could influence cellular energy levels.
properties
IUPAC Name |
3-(3,4-dichlorophenyl)prop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPOBUYOPUKTGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#CCO)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629715 | |
Record name | 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220707-94-8 | |
Record name | 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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